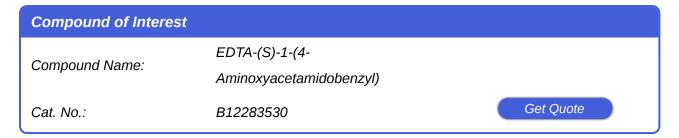


Application Notes and Protocols for Solid-Phase Peptide Synthesis Using EDTA Derivatives

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of metal-chelating moieties, such as ethylenediaminetetraacetic acid (EDTA), into peptides is a powerful strategy for the development of novel therapeutics, diagnostic agents, and research tools. Peptides functionalized with EDTA can be utilized for a variety of applications, including targeted radionuclide therapy, affinity cleavage of proteins and nucleic acids, and the development of biosensors. This document provides detailed application notes and protocols for the solid-phase peptide synthesis (SPPS) of peptides containing a novel, trifunctional EDTA-like amino acid building block, Fmoc-NH-EDTA(tBu)₄-COOH.

Data Presentation

The successful incorporation of large, non-natural amino acids like EDTA derivatives into a growing peptide chain is a critical aspect of the synthesis. While direct comparative data for the Fmoc-NH-EDTA(tBu)₄-COOH building block is not extensively published, the following table provides a summary of expected performance based on the successful synthesis of an EDTA-containing cyclic peptide and data from the incorporation of other sterically hindered amino acids.[1][2][3][4]



Parameter	Standard Fmoc- Amino Acid (e.g., Fmoc-Ala-OH)	Fmoc-NH- EDTA(tBu) ₄ -COOH (Expected)	Reference
Coupling Time	30-60 minutes	2-4 hours (or double coupling)	[5]
Coupling Efficiency	>99%	95-98%	[4][6]
Crude Purity (for a 10-mer peptide)	>85%	70-85%	[7][8]
Overall Yield (for a 10-mer peptide)	~70-80%	~50-60%	[7][9]

Note: The expected values for the EDTA-derivative are estimations based on the successful synthesis of a complex cyclic peptide containing this building block and general knowledge of SPPS with sterically hindered amino acids.[1][2][3][4] Actual results may vary depending on the specific peptide sequence, coupling reagents, and synthesis conditions.

Experimental Protocols Synthesis of a Linear Peptide Containing the EDTA Building Block

This protocol is adapted from standard Fmoc/tBu solid-phase peptide synthesis methodologies and incorporates the specific conditions required for the Fmoc-NH-EDTA(tBu)₄-COOH building block.[10][11][12]

Materials:

- Emoc-Rink Amide resin
- Fmoc-protected amino acids
- Fmoc-NH-EDTA(tBu)₄-COOH
- Coupling reagents: HCTU (or HATU/HCTU for the EDTA building block)[5]



- Base: N,N-Diisopropylethylamine (DIPEA)
- Deprotection solution: 20% piperidine in DMF
- Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
- Washing solvents: DMF, DCM, Methanol
- Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
- Cold diethyl ether

Procedure:

- Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
- · Fmoc Deprotection:
 - Drain the DMF.
 - Add 20% piperidine in DMF to the resin and agitate for 3 minutes.
 - Drain the solution.
 - Add a fresh portion of 20% piperidine in DMF and agitate for 10 minutes.
 - Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
- Amino Acid Coupling (Standard Amino Acids):
 - Dissolve the Fmoc-amino acid (4 eq.), HCTU (3.9 eq.), and DIPEA (8 eq.) in DMF.
 - Add the activated amino acid solution to the resin and agitate for 45-60 minutes.
 - Monitor the coupling reaction using a Kaiser test. If the test is positive (blue), continue the reaction for another 30 minutes or perform a second coupling.
 - Wash the resin with DMF (5 times).



- Incorporation of Fmoc-NH-EDTA(tBu)₄-COOH:
 - Dissolve Fmoc-NH-EDTA(tBu)₄-COOH (2 eq.), HATU (1.9 eq.), and DIPEA (4 eq.) in DMF.
 - Add the activated solution to the deprotected peptide-resin.
 - Agitate for 2-4 hours at room temperature. Due to the steric hindrance of the EDTA building block, a longer coupling time or a double coupling may be necessary.[3][5]
 - Monitor the reaction with the Kaiser test.
 - Wash the resin with DMF (5 times).
- Chain Elongation: Repeat steps 2 and 3 (or 4 for the EDTA derivative) for each amino acid in the sequence.
- Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.
- Cleavage and Global Deprotection:
 - Wash the peptide-resin with DCM and dry under a stream of nitrogen.
 - Add the cleavage cocktail (TFA/TIS/water) to the resin and agitate for 2-3 hours at room temperature.
 - Filter the resin and collect the filtrate.
 - Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
 - Dry the crude peptide under vacuum.
- Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).



Protocol for Affinity Cleavage of DNA using an EDTA-Peptide Conjugate

This protocol outlines a general workflow for using a purified peptide containing an EDTA moiety for the sequence-specific cleavage of a DNA target.[13]

Materials:

- Purified EDTA-peptide conjugate
- Target DNA (e.g., a plasmid or a specific oligonucleotide)
- Reaction buffer (e.g., Tris-HCl buffer with NaCl)
- Fe(II) solution (e.g., freshly prepared (NH₄)₂Fe(SO₄)₂·6H₂O)
- Reducing agent (e.g., Dithiothreitol, DTT)
- DNA loading dye
- · Agarose gel or polyacrylamide gel
- · Electrophoresis system
- DNA visualization agent (e.g., ethidium bromide or SYBR Safe)

Procedure:

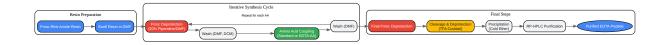
- Complex Formation:
 - In a microcentrifuge tube, combine the target DNA and the EDTA-peptide in the reaction buffer.
 - Incubate at room temperature for a sufficient time to allow for binding.
- Initiation of Cleavage:
 - Add the Fe(II) solution to the reaction mixture to charge the EDTA moiety with iron.



- Initiate the cleavage reaction by adding the reducing agent (DTT). This will generate hydroxyl radicals in the vicinity of the peptide binding site, leading to DNA strand scission.
- Incubate the reaction for an appropriate time at room temperature.
- Quenching the Reaction: Stop the reaction by adding a chelating agent like free EDTA or by heat inactivation.
- Analysis of DNA Cleavage:
 - Add DNA loading dye to the reaction mixtures.
 - Analyze the DNA fragments by agarose or polyacrylamide gel electrophoresis.
 - Visualize the DNA bands under UV light. The presence of smaller DNA fragments compared to the control (DNA without peptide or without Fe(II)/DTT) indicates successful cleavage.

Visualizations

Workflow for Solid-Phase Peptide Synthesis of an EDTA-Containing Peptide

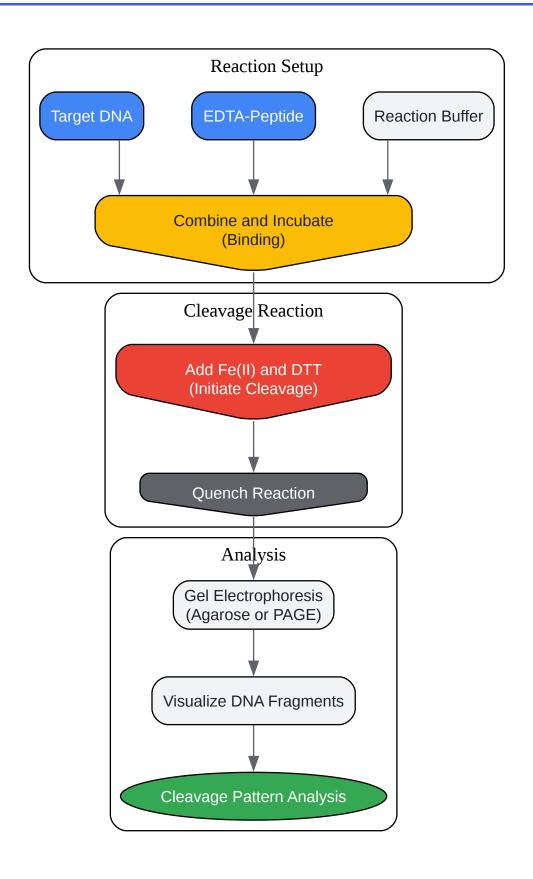


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Caption: Workflow for the solid-phase synthesis of an EDTA-containing peptide.

Experimental Workflow for DNA Affinity Cleavage





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Caption: Experimental workflow for DNA affinity cleavage using an EDTA-peptide conjugate.



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